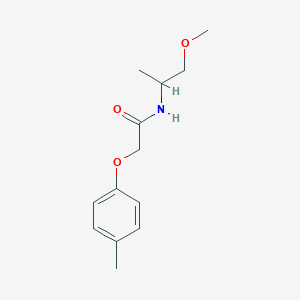![molecular formula C21H28N2O3 B246942 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246942.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(bicyclo[221]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-Bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of N-alkylated piperazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, making it useful in the treatment of certain diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylamine): Shares the bicyclic structure but lacks the piperazine and methanone groups.
(3,4-Dimethoxybenzoyl chloride): Contains the dimethoxyphenyl group but lacks the bicyclic and piperazine moieties.
Uniqueness
The uniqueness of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine lies in its combination of a bicyclic structure with a piperazine moiety and a methanone group. This combination imparts specific chemical and biological properties that are not found in simpler analogs.
属性
分子式 |
C21H28N2O3 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
[4-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H28N2O3/c1-25-19-6-5-17(13-20(19)26-2)21(24)23-9-7-22(8-10-23)14-18-12-15-3-4-16(18)11-15/h3-6,13,15-16,18H,7-12,14H2,1-2H3 |
InChI 键 |
BEAACCIGIHRHBV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)
![N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE](/img/structure/B246869.png)

![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)

![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
